5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the enone system: This involves the condensation of an aldehyde or ketone with an appropriate enolate or enamine.
Attachment of the pyrrolidine moiety: This step can be accomplished through a nucleophilic substitution reaction using a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-3-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: Lacks the pyrrolidine moiety.
3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: Lacks the amino group.
Uniqueness
The presence of both the pyrrolidine moiety and the amino group in 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE makes it unique compared to similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N6O/c20-12-15(18-17(13-21)19(22)25(23-18)9-10-26)11-14-3-5-16(6-4-14)24-7-1-2-8-24/h3-6,11,26H,1-2,7-10,22H2/b15-11+ |
InChI Key |
OADRYFYFDBCXBK-RVDMUPIBSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.